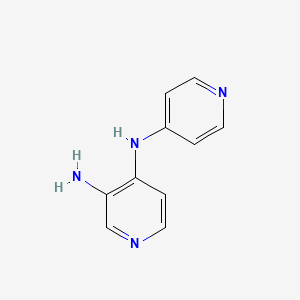

4-N-pyridin-4-ylpyridine-3,4-diamine

Description

4-N-Pyridin-4-ylpyridine-3,4-diamine is a heterocyclic aromatic compound featuring two pyridine rings connected via a diamine (-NH₂) group at the 3- and 4-positions. The substitution of a pyridin-4-yl group at the 4-position introduces unique electronic and steric properties, influencing its reactivity and biological activity.

Properties

Molecular Formula |

C10H10N4 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

4-N-pyridin-4-ylpyridine-3,4-diamine |

InChI |

InChI=1S/C10H10N4/c11-9-7-13-6-3-10(9)14-8-1-4-12-5-2-8/h1-7H,11H2,(H,12,13,14) |

InChI Key |

IHGZOCSHQUFQCW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1NC2=C(C=NC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-pyridin-4-ylpyridine-3,4-diamine typically involves the following steps:

Dehydrogenation Amination of Pyridine: This method involves the dehydrogenation of pyridine followed by amination using appropriate hydrogenation reagents to introduce the amino groups at the 3 and 4 positions.

Amination of Pyridine Ring: Another method involves the direct amination of the pyridine ring at the 3 and 4 positions using suitable amination reagents.

Industrial Production Methods

Industrial production of 4-N-pyridin-4-ylpyridine-3,4-diamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-N-pyridin-4-ylpyridine-3,4-diamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to modify the compound.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-N-pyridin-4-ylpyridine-3,4-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-N-pyridin-4-ylpyridine-3,4-diamine involves its interaction with molecular targets such as potassium channels. By inhibiting potassium channel efflux, the compound increases the duration of the action potential, leading to enhanced acetylcholine release and muscle contraction . This mechanism is particularly relevant in the context of its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-N-pyridin-4-ylpyridine-3,4-diamine, highlighting differences in substituents, molecular properties, and biological activities:

Key Insights from Structural Comparisons:

Sulfonyl or chloro groups () may improve solubility or target-specific interactions in enzyme inhibition.

Biological Activity: IC5 () demonstrates superior DNA intercalation compared to doxorubicin, suggesting that bicyclic pyridopyrimidine cores enhance planar stacking with DNA base pairs. This implies that 4-N-pyridin-4-ylpyridine-3,4-diamine’s dual pyridine rings might exhibit similar or reduced intercalation due to steric hindrance . Quinoline-derived diamines () show AKT1 inhibitory activity, highlighting the role of aromatic bicyclic systems in kinase targeting.

Synthetic Utility: 4-Diethylaminopyridine () is widely used as a catalyst, whereas pyridine-3,4-diamine derivatives (–7) are tailored for biomedical applications, reflecting substituent-driven functional specialization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.